molecular formula C7H5Cl2NO4S B13460047 3,5-Dichloro-4-sulfamoylbenzoic acid

3,5-Dichloro-4-sulfamoylbenzoic acid

Cat. No.: B13460047
M. Wt: 270.09 g/mol
InChI Key: RXHUPIVZEKCXCI-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO4S It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-sulfamoylbenzoic acid typically involves the chlorination of 4-sulfamoylbenzoic acid. One common method is the reaction of 4-sulfamoylbenzoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then treated with chlorine gas (Cl2) to introduce the chlorine atoms at the 3 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions or in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group, such as sulfonic acids or sulfinic acids.

Scientific Research Applications

3,5-Dichloro-4-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the sulfamoyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with chlorine atoms at different positions.

    3,5-Dichlorobenzoic acid: Lacks the sulfamoyl group.

    4-Chloro-3-sulfamoylbenzoic acid: Contains only one chlorine atom.

Uniqueness

3,5-Dichloro-4-sulfamoylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the sulfamoyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H5Cl2NO4S

Molecular Weight

270.09 g/mol

IUPAC Name

3,5-dichloro-4-sulfamoylbenzoic acid

InChI

InChI=1S/C7H5Cl2NO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

RXHUPIVZEKCXCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)C(=O)O

Origin of Product

United States

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